molecular formula C15H21FN2O4S B4445796 3-(2,6-dimethylmorpholine-4-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide

3-(2,6-dimethylmorpholine-4-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide

Cat. No.: B4445796
M. Wt: 344.4 g/mol
InChI Key: XKVLLFLOVIHPNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,6-dimethylmorpholine-4-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a morpholine ring, a fluorine atom, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dimethylmorpholine-4-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide typically involves multiple steps, including the formation of the morpholine ring, introduction of the fluorine atom, and sulfonamide group attachment. Common synthetic routes may involve:

    Formation of the Morpholine Ring: This can be achieved through the reaction of 2,6-dimethylmorpholine with appropriate reagents under controlled conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) or other fluorinating agents.

    Attachment of the Sulfonamide Group: This step involves the reaction of the intermediate compound with sulfonamide reagents under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-dimethylmorpholine-4-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(2,6-dimethylmorpholine-4-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-dimethylmorpholine-4-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-dimethylmorpholine-4-carbonyl)-2H-chromen-2-one
  • 3-(2,6-dimethylmorpholine-4-carbonyl)-2,2-dimethylcyclopropane-1-carboxylic acid
  • 4-(2,6-Dimethylmorpholine-4-carbonyl)phenyl methanamine hydrochloride

Uniqueness

3-(2,6-dimethylmorpholine-4-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(2,6-dimethylmorpholine-4-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21FN2O4S/c1-10-8-18(9-11(2)22-10)15(19)13-7-12(5-6-14(13)16)23(20,21)17(3)4/h5-7,10-11H,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVLLFLOVIHPNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=C(C=CC(=C2)S(=O)(=O)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,6-dimethylmorpholine-4-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
3-(2,6-dimethylmorpholine-4-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
3-(2,6-dimethylmorpholine-4-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
3-(2,6-dimethylmorpholine-4-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
3-(2,6-dimethylmorpholine-4-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide
Reactant of Route 6
3-(2,6-dimethylmorpholine-4-carbonyl)-4-fluoro-N,N-dimethylbenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.